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An In-Depth Technical Guide to the Thermodynamic Properties of 1-Chloroethyl Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract
1-Chloroethyl acetate is a reactive chemical intermediate whose thermodynamic properties

are critical for ensuring the safety, efficiency, and scalability of its applications in synthetic

chemistry and pharmaceutical development. This technical guide provides a comprehensive

examination of its key thermodynamic parameters, including vapor pressure, enthalpy of

vaporization, and heat capacity. Grounded in the principles of chemical thermodynamics and

process safety, this document details both standard experimental methodologies and robust

computational prediction workflows. By elucidating the causality behind experimental design

and providing self-validating protocols, this guide serves as an essential resource for

professionals requiring accurate thermodynamic data for process modeling, reaction hazard

analysis, and optimization of synthetic routes involving 1-Chloroethyl acetate.
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Introduction: The Imperative for Thermodynamic
Characterization
In the landscape of modern drug development and fine chemical synthesis, process safety and

efficiency are paramount. 1-Chloroethyl acetate (C₄H₇ClO₂) serves as a versatile, yet

reactive, building block.[1] Its utility is matched by the necessity of understanding its physical

behavior under various process conditions. A failure to accurately characterize its

thermodynamic properties can lead to suboptimal reaction yields, difficult purifications, and,

most critically, uncontrolled exothermic events.

This guide moves beyond a simple tabulation of data. It provides the foundational knowledge

and practical methodologies required to either verify existing data or generate new, high-quality

thermodynamic parameters for 1-Chloroethyl acetate. The focus is on the "why" behind the

"how"—equipping the scientist with the expertise to make informed decisions in process design

and scale-up.

Core Physicochemical and Thermodynamic Data
A curated summary of the most critical thermodynamic and physical properties of 1-
Chloroethyl acetate is presented below. It is important to note that while some physical

constants are well-documented, comprehensive experimental data on properties like heat

capacity are not widely available in the literature. Much of the available data relies on

computational estimation methods, such as the Joback method.[2]

Table 1: Summary of Thermodynamic and Physical Properties of 1-Chloroethyl Acetate
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Property Value Units Method / Source

Molecular Formula C₄H₇ClO₂ - PubChem[1]

Molecular Weight 122.55 g/mol PubChem[1]

Boiling Point 120-124 °C
Smolecule (Reported)

[2]

Density 1.3 ± 0.1 g/cm³
Chemsrc (Predicted)

[3]

Vapor Pressure @

25°C
0.85 mmHg

Smolecule (Reported)

[2]

Flash Point 50.6 ± 24.6 °C
Chemsrc (Predicted)

[3]

Enthalpy of

Vaporization (ΔvapH°)
42.04 kJ/mol

Smolecule

(Calculated)[2]

Enthalpy of Formation

(Gas, ΔfH°)
-407.45 kJ/mol

Smolecule

(Calculated)[2]

Gibbs Free Energy of

Formation (ΔfG°)
-277.42 kJ/mol

Smolecule

(Calculated)[2]

Enthalpy of Fusion

(ΔfusH°)
13.77 kJ/mol

Smolecule

(Calculated)[2]

Critical Temperature

(Tc)
640.84 K

Smolecule

(Calculated)[2]

Critical Volume (Vc) 0.376 m³/kmol
Smolecule

(Calculated)[2]

Disclaimer: Many values, particularly those related to formation and critical properties, are

derived from computational models. For safety-critical process design, experimental verification

is strongly advised.
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Experimental Determination of Key Thermodynamic
Properties
The cornerstone of process safety and design is high-quality, experimentally-derived data. This

section details the standard, self-validating protocols for measuring the most crucial

thermodynamic properties.

Vapor Pressure and Enthalpy of Vaporization
Expertise & Causality: Vapor pressure is the single most important property for designing

distillation and vacuum operations. It also dictates the potential concentration of the substance

in the headspace of a reactor, which is critical for flammability and toxicity assessments. The

enthalpy of vaporization (ΔvapH), the energy required for the liquid-to-gas phase change, can

be directly derived from vapor pressure data using the Clausius-Clapeyron equation. This

provides an internal validation of the data's thermodynamic consistency. A static method is

often preferred for its accuracy over a wide pressure range.[4]

Experimental Protocol: The Static Method

The static method involves introducing a pure, degassed sample into an evacuated,

temperature-controlled vessel and measuring the equilibrium pressure exerted by the vapor.[4]

Workflow for Vapor Pressure Determination by the Static Method

1. Preparation 2. Measurement

3. Data Analysis

Sample Purification:
Ensure >99.5% purity

of 1-Chloroethyl acetate.

Apparatus Setup:
Assemble static cell, connect to

vacuum line and pressure transducer.

Degassing:
Freeze-pump-thaw cycles to

remove dissolved gases.

Thermal Equilibration:
Set thermostat to T1 and allow

system to stabilize.

Pressure Measurement:
Record equilibrium vapor

pressure P1.

Temperature Ramp:
Increment temperature to T2,

T3...Tn and repeat measurement.

Data Plotting:
Plot ln(P) vs. 1/T.

Antoine Equation Fit:
Determine coefficients A, B, C for

log10(P) = A - B/(T+C).

ΔvapH Calculation:
Calculate from the slope of the

ln(P) vs. 1/T plot
(Slope = -ΔvapH/R).
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Caption: A self-validating workflow for determining vapor pressure and enthalpy of vaporization.

Step-by-Step Methodology:

Sample Preparation: Purify 1-Chloroethyl acetate via distillation to a minimum purity of

99.5%, verified by GC-MS.

Degassing: Place the sample in the measurement cell. Freeze the sample with liquid

nitrogen, evacuate the headspace, and then thaw. Repeat this freeze-pump-thaw cycle at

least three times to remove all dissolved atmospheric gases, which would otherwise

contribute to the total pressure and yield erroneously high results.

Measurement: Place the sealed cell in a thermostat with high temperature stability (±0.01 K).

Allow the system to reach thermal equilibrium (typically 30-60 minutes).

Data Acquisition: Record the temperature and the corresponding vapor pressure from a

calibrated, high-accuracy pressure transducer.

Iterative Process: Increase the thermostat temperature in controlled increments (e.g., 5 K)

across the desired range and repeat the equilibration and measurement steps.

Data Analysis & Validation: Plot the natural logarithm of the pressure (ln P) against the

inverse of the absolute temperature (1/T). The data should yield a straight line, confirming

the thermodynamic consistency of the measurements. The slope of this line is equal to

-ΔvapH/R (where R is the ideal gas constant), allowing for a direct calculation of the enthalpy

of vaporization.

Liquid Heat Capacity (Cp,L)
Expertise & Causality: Liquid heat capacity is a non-negotiable parameter for any thermal

hazard analysis. It quantifies the amount of energy a substance can absorb for a given

temperature rise (Q = mcΔT).[5] This is fundamental to calculating the adiabatic temperature

rise during a potential runaway reaction. Differential Scanning Calorimetry (DSC) is the

industry-standard technique due to its high accuracy, small sample requirement, and wide

temperature range.[6]

Experimental Protocol: Three-Step DSC Method
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This protocol is inherently self-validating as it uses a known standard (sapphire) to calibrate the

heat flow, ensuring the accuracy of the measurement on the unknown sample.

Workflow for Liquid Heat Capacity (Cp) Measurement by DSC

Cp Calculation

Step 1: Baseline Run
Run with two empty, hermetically

sealed aluminum pans.

Step 2: Standard Run
Run with a sapphire standard of

known mass in the sample position.

Establishes instrument's heat flow asymmetry

Step 3: Sample Run
Run with a known mass of

1-Chloroethyl acetate in the sample pan.

Calibrates the heat flow signal

Data Processing & Calculation

Measures sample's heat flow

Cp(sample) = Cp(std) * (m(std) / m(sample)) * (ΔHF(sample) / ΔHF(std))

Where:
Cp = Heat Capacity

m = mass
ΔHF = Difference in heat flow between

sample/std and baseline

Click to download full resolution via product page

Caption: The three-step DSC method for accurate liquid heat capacity determination.

Step-by-Step Methodology:
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Pan Preparation: Use hermetically sealed aluminum pans to prevent sample evaporation,

which would cause an endothermic signal and invalidate the results. Obtain the mass of an

empty sample pan and a reference pan.

Baseline Run: Place both empty pans in the DSC cell and run the desired temperature

program (e.g., from 25°C to 100°C at a rate of 10 K/min). This measures the heat flow

difference inherent to the instrument itself.

Standard Run: Place a sapphire standard of precisely known mass in the sample pan. Run

the exact same temperature program. Sapphire is used due to its well-characterized and

stable heat capacity.

Sample Run: Accurately weigh a sample of 1-Chloroethyl acetate into the same sample

pan and hermetically seal it. Run the identical temperature program a final time.

Calculation: The heat capacity of the sample at any given temperature is calculated by

comparing the difference in heat flow between the sample and the baseline to the difference

between the sapphire standard and the baseline. This ratiometric approach cancels out

many instrumental artifacts, leading to high accuracy.

Computational Prediction of Thermodynamic
Properties
Trustworthiness: When experimental data is unavailable or needed for initial screening,

computational chemistry provides a powerful predictive tool. Methods based on Density

Functional Theory (DFT) can accurately predict gas-phase thermodynamic properties, which

are foundational for further estimations.[7]

Workflow: DFT and Statistical Mechanics

This workflow outlines the standard procedure for calculating thermodynamic properties from

first principles.
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Computational Workflow for Thermodynamic Properties

1. Molecular Structure Input
Define the 3D structure of

1-Chloroethyl acetate.

2. Geometry Optimization
(e.g., B3LYP/6-31G(d))

Find the lowest energy conformation.

3. Frequency Calculation
Verify true energy minimum (no

imaginary frequencies) and obtain
vibrational modes.

4. Thermochemical Analysis
Use statistical mechanics to calculate
properties from vibrational, rotational,

and translational contributions.

Output Properties
(Gas Phase)

ΔfH°, S°, Cp,g
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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